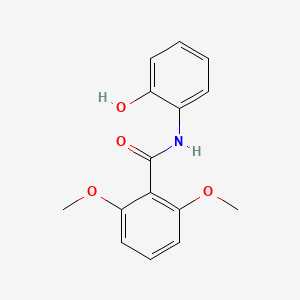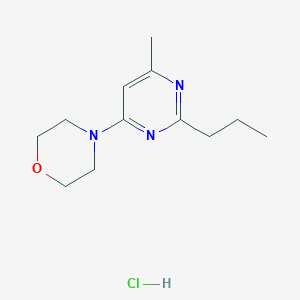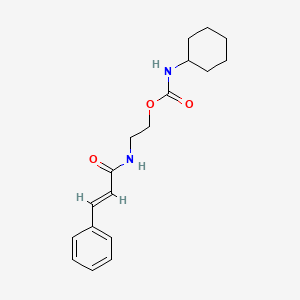![molecular formula C17H20N4O2 B5298954 2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid](/img/structure/B5298954.png)
2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is involved in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmission. MRS2500 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, stroke, and cancer.
Mécanisme D'action
2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. The P2Y1 receptor is involved in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmission. This compound binds to the P2Y1 receptor and blocks its activation by ADP, thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In platelets, this compound inhibits ADP-induced platelet aggregation and reduces thrombus formation. In vascular smooth muscle cells, this compound inhibits ADP-induced vasoconstriction. In the central nervous system, this compound inhibits P2Y1 receptor-mediated neurotransmission. In cancer cells, this compound inhibits P2Y1 receptor-mediated signaling pathways, leading to inhibition of tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid has several advantages and limitations for lab experiments. One advantage is its selectivity for the P2Y1 receptor, which allows for specific targeting of this receptor. Another advantage is its ability to inhibit downstream signaling pathways, which can be used to study the role of the P2Y1 receptor in various physiological processes. One limitation is its potential off-target effects, which can complicate data interpretation. Another limitation is its low solubility in aqueous solutions, which can affect its bioavailability.
Orientations Futures
There are several future directions for the study of 2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid. One direction is the development of more potent and selective P2Y1 receptor antagonists. Another direction is the investigation of the role of the P2Y1 receptor in various diseases, such as Alzheimer's disease and diabetes. Additionally, the potential therapeutic applications of this compound in these diseases should be explored. Finally, the development of novel drug delivery systems for this compound should be investigated to improve its bioavailability and efficacy.
Méthodes De Synthèse
2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid can be synthesized using a multi-step process that involves the reaction of several reagents. The synthesis method was first reported by Kukulski et al. in 2003. The first step involves the reaction of 4-chloro-2-aminopyrimidine with 1-methyl-4-piperidinemethanol in the presence of potassium carbonate and DMF. The resulting intermediate is then reacted with isonicotinic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to yield the final product, this compound.
Applications De Recherche Scientifique
2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, this compound has been shown to inhibit platelet aggregation and reduce thrombus formation, making it a potential antiplatelet agent. In stroke, this compound has been shown to reduce infarct size and improve neurological function in animal models. In cancer, this compound has been shown to inhibit tumor growth and metastasis by blocking the P2Y1 receptor-mediated signaling pathway.
Propriétés
IUPAC Name |
2-[2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-21-8-4-12(5-9-21)10-16-19-7-3-14(20-16)15-11-13(17(22)23)2-6-18-15/h2-3,6-7,11-12H,4-5,8-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUCVWNBENDOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC2=NC=CC(=N2)C3=NC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dihydro-1H-indol-1-yl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-oxoacetamide](/img/structure/B5298878.png)
![5-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-methoxyphenol](/img/structure/B5298885.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5298902.png)

![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298926.png)

![(3aR*,6aS*)-5-[4-(1H-imidazol-1-yl)benzoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5298933.png)
![1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5298934.png)

![6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5298943.png)
![ethyl 1-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5298945.png)


![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5298966.png)